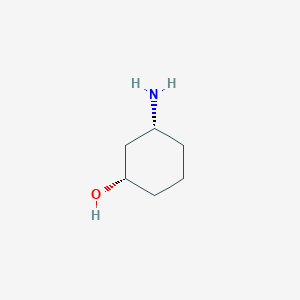

(1S,3R)-3-aminocyclohexanol

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclohexane ring, followed by the introduction of the amino and hydroxyl groups. This could potentially be achieved through a series of reactions including cyclization, reduction, and substitution reactions .Molecular Structure Analysis

The molecular structure of “(1S,3R)-3-aminocyclohexanol” would consist of a six-membered carbon ring (cyclohexane) with an amino group (-NH2) and a hydroxyl group (-OH) attached to different carbons .Chemical Reactions Analysis

The amino and hydroxyl groups in “this compound” make it a versatile molecule for chemical reactions. The amino group can participate in reactions such as acylation, alkylation, and condensation, while the hydroxyl group can be involved in reactions like esterification and etherification .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. The presence of the polar amino and hydroxyl groups would likely make it more soluble in polar solvents compared to nonpolar solvents .Scientific Research Applications

Peptide Structures and Conformations : (1S,3R)-3-aminocyclohexanol has been studied for its role in the formation of helical structures in peptides. Research by Hirata et al. (2015) found that peptides containing this compound can form α-helices, indicating its potential utility in the study and design of peptide-based structures.

Chiral Separation Methods : The compound has been used in the study of chiral separation methods. Brocklehurst et al. (2011) demonstrated the synthesis of (1S,3S)-3-aminocyclohexanol through enzymatic kinetic resolution, highlighting its applicability in stereochemistry and chiral synthesis processes (Brocklehurst et al., 2011).

Ligands in Asymmetric Catalysis : Schiffers et al. (2006) explored the resolution of racemic 2-aminocyclohexanol derivatives, including this compound, and their application as ligands in asymmetric catalysis. This demonstrates its role in facilitating chemical reactions that produce chiral products with high enantiomeric excess (Schiffers et al., 2006).

Synthesis of Optically Pure Aminocyclohexanols : An efficient process for preparing optically pure trans-2-aminocyclohexanols has been developed, utilizing this compound. This research by Xue et al. (2014) contributes to the scalable preparation of these compounds, useful in various chemical syntheses (Xue et al., 2014).

Enzymatic Acylation in Organic Media : Levy et al. (2004) studied the enzymatic acylation of N-protected cis-and trans-1,3-aminocyclohexanols, including this compound. Their research highlights the potential of this compound in organic synthesis and the influence of different protecting groups on reaction rates (Levy et al., 2004).

Synthesis of Aminocyclohexyl Glycyl Thymine PNA : The synthesis of ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate, which uses this compound, was reported by Govindaraju et al. (2003). This research contributes to the field of nucleic acid analogs and their potential applications (Govindaraju et al., 2003).

Mechanism of Action

Target of Action

The primary target of (1S,3R)-3-aminocyclohexanol, also known as (1S,3R)-RSL3, is the enzyme glutathione peroxidase 4 (GPx4) . GPx4 is a crucial enzyme that reduces membrane lipid hydroperoxides to corresponding alcohols using glutathione (GSH) as a reducing substrate . By inhibiting GPx4, (1S,3R)-RSL3 plays a significant role in inducing a form of regulated cell death known as ferroptosis .

Mode of Action

(1S,3R)-RSL3 interacts with GPx4, leading to its inactivation . This inactivation results in the accumulation of lipid-based reactive oxygen species (ROS), particularly lipid hydroperoxides . The accumulation of these ROS is a key factor in the induction of ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .

Biochemical Pathways

The action of (1S,3R)-RSL3 affects several biochemical pathways. The primary pathway is the glutathione antioxidant system, where GPx4 plays a critical role . By inhibiting GPx4, (1S,3R)-RSL3 disrupts this pathway, leading to an increase in lipid peroxidation and the induction of ferroptosis . This process has been implicated in various physiological and pathological processes, including cancer cell death, neurotoxicity, and neurodegenerative diseases .

Result of Action

The primary result of (1S,3R)-RSL3’s action is the induction of ferroptosis in sensitive cells . This is characterized by the iron-dependent accumulation of lipid ROS, leading to cell death . In the context of cancer, ferroptosis may act as a tumor suppressive mechanism .

Action Environment

The action of (1S,3R)-RSL3 can be influenced by various environmental factors. For instance, the presence of certain ions in the extracellular environment can affect the compound’s action . Additionally, the compound’s efficacy and stability could potentially be influenced by factors such as pH, temperature, and the presence of other biochemical entities in the environment.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

(1S,3R)-3-aminocyclohexanol is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent ferroptosis-triggering agent . Ferroptosis is a form of programmed cell death that is dependent on iron and characterized by the accumulation of lethal lipid peroxides . This compound achieves this by inhibiting the activity of glutathione peroxidase 4 (GPX4), a key enzyme involved in preventing lipid peroxidation .

Cellular Effects

In terms of cellular effects, this compound has been shown to have a significant impact on various types of cells and cellular processes. For example, it has been found to selectively kill certain cancer cells, such as gastric cancer cells , but not normal cells . This is achieved by decreasing cellular glutathione (GSH) levels and increasing lipid peroxidation levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with GPX4. It binds to and inactivates GPX4, leading to an increase in lipid peroxides and the induction of ferroptosis . This process is thought to be context-dependent, with this compound inhibiting GPX4 in the presence of cell cytosol or certain proteins, but not inhibiting the enzyme when it contains selenocysteine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to induce rapid and non-apoptotic cell death in oncogenic RAS-containing tumorigenic cells

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For example, it has been found to prevent tumor growth in a xenograft model when administered at a dose of 100 mg/kg

Metabolic Pathways

It is known that this compound plays a role in the regulation of ferroptosis, a process that involves various enzymes and cofactors

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its role in inhibiting GPX4 and inducing ferroptosis, it is likely that it has significant interactions within the mitochondria, where many of these processes occur

properties

IUPAC Name |

(1S,3R)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310190 | |

| Record name | (1S,3R)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1110772-04-7 | |

| Record name | (1S,3R)-3-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110772-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclohexanol, (1S,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,3R)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1S,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP9UQV9BK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)

![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)